2,9-Dimethyl-4,7-phenanthroline
Description
Contextualizing Phenanthroline Derivatives in Contemporary Research
1,10-Phenanthroline (B135089) and its derivatives are renowned for their robust chelating properties, forming stable complexes with a wide array of metal ions. tnstate.edu These compounds are not merely passive ligands; they actively influence the electronic and steric environment of the metal center, thereby tuning the properties of the resulting complexes. tnstate.edu In modern research, these derivatives are pivotal in areas ranging from catalysis and materials science to analytical chemistry and bio-inorganic chemistry. tnstate.educhim.it Their applications include roles as photosensitizers, in the development of organic light-emitting diodes (OLEDs), and as selective reagents for metal ion detection. google.comgoogle.com
Significance of Steric Hindrance and Substituent Effects at 2,9- and 4,7-Positions
The substitution pattern on the phenanthroline scaffold is a critical determinant of its function. The presence of methyl groups at the 2 and 9 positions, as seen in 2,9-dimethyl-1,10-phenanthroline (neocuproine), introduces significant steric hindrance around the nitrogen donor atoms. wikipedia.org This steric bulk can prevent the formation of certain coordination geometries and selectively stabilize specific oxidation states of metal ions, a classic example being the high selectivity of neocuproine (B1678164) for copper(I). wikipedia.org
Substituents at the 4 and 7 positions, on the other hand, primarily exert electronic effects. nih.govresearchgate.net Electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density on the phenanthroline ring system, enhancing its coordinating ability and influencing the photophysical properties of its metal complexes. rsc.org Conversely, electron-withdrawing groups can alter the ligand's acceptor properties and impact the energy levels of the frontier molecular orbitals in the resulting complexes. nih.gov The interplay of these steric and electronic effects allows for the fine-tuning of the ligand's properties for specific applications.
Historical Development of Research on 2,9-Dimethyl-4,7-phenanthroline (dmphen and its 4,7-substituted derivatives)
The study of phenanthroline derivatives dates back to the late 19th century, with significant interest in their coordination chemistry emerging in the early 20th century. wikipedia.org Neocuproine (2,9-dimethyl-1,10-phenanthroline) gained prominence in the 1930s as a highly selective colorimetric reagent for copper(I). wikipedia.org The development of synthetic methods, such as the Skraup-Doebner-von Miller reaction, enabled the preparation of a variety of substituted phenanthrolines, although often with low yields. google.comgoogle.com
Research into 4,7-disubstituted derivatives of 2,9-dimethyl-1,10-phenanthroline, such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (also known as bathocuproine), expanded the scope of applications. researchgate.net Bathocuproine, with its extended π-system, found use in photoelectric materials and as a hole-blocking layer in OLEDs. google.comgoogle.com The synthesis of these more complex derivatives has evolved, with newer methods aiming for higher yields and more environmentally friendly processes. google.comgoogle.com
Scope and Direction of Current Research Trajectories
Contemporary research on this compound and its derivatives is multifaceted. A significant area of focus is in materials science, particularly for optoelectronic applications. The tunability of their electronic and photophysical properties through substitution makes them ideal candidates for components in OLEDs, sensors, and photoredox catalysis. nih.govacs.orgrsc.org
In the realm of coordination chemistry, these ligands are being explored for the synthesis of novel metal complexes with unique catalytic and biological activities. mdpi.commdpi.com Researchers are investigating the influence of the ligand architecture on the reactivity of the metal center, aiming to develop more efficient and selective catalysts. rsc.org Furthermore, the ability of these compounds to interact with biological molecules has spurred investigations into their potential as therapeutic agents and diagnostic tools. tnstate.edunih.gov The development of water-soluble derivatives is a key trend, enhancing their applicability in biological systems. mdpi.com
| Property | Value |
| IUPAC Name | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline |
| Other Names | Bathocuproine |
| CAS Number | 4733-39-5 |
| Molecular Formula | C26H20N2 |
| Molar Mass | 360.45 g/mol |
| Melting Point | 279-283 °C |
| Appearance | Pale yellow solid |
| Solubility | Soluble in chloroform (B151607) and toluene |
Structure
2D Structure
3D Structure
Properties
CAS No. |
646058-76-6 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,9-dimethyl-4,7-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-5-11-12-6-10(2)8-16-14(12)4-3-13(11)15-7-9/h3-8H,1-2H3 |
InChI Key |
IJXYCXDXANGDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C=C(C=N3)C)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,9 Dimethyl 4,7 Phenanthroline and Its Analogues
Established Synthetic Pathways for the Phenanthroline Core
The synthesis of the foundational 1,10-phenanthroline (B135089) ring system has traditionally relied on well-established, yet often harsh, chemical reactions. These methods have been progressively refined to improve efficiency, safety, and yield.
Modified Skraup and Doebner-Von Miller Approaches
The Skraup and Doebner-von Miller reactions represent the classical routes to quinolines and, by extension, phenanthrolines. nih.govnih.gov These acid-catalyzed reactions typically involve the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound or a precursor like glycerol. nih.govchemicalbook.comgoogle.com Specifically for phenanthroline synthesis, an 8-aminoquinoline (B160924) is often used as the starting amine. google.com
However, these traditional methods for producing analogues like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) are known to be problematic. researchgate.net They often require aggressive and hazardous reagents, such as arsenic acid or arsenic pentoxide, and proceed through multiple violent reaction steps, resulting in total yields of less than 10%. researchgate.net Such drawbacks make these pathways unsuitable for large-scale or industrial production. researchgate.net
One-Step Synthesis Protocols and Yield Optimization
To overcome the limitations of classical syntheses, modern one-step protocols have been developed. A notable example is a method for synthesizing 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, an analogue of the target compound. researchgate.net This process involves the reaction of o-phenylenediamine (B120857) with another precursor in the presence of a specialized mixed-shrinking agent, which allows the synthesis to be completed in a single step. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Phenanthroline Analogues
| Feature | Modified Skraup-Doebner-von-Miller | One-Step Synthesis Protocol |
|---|---|---|
| Number of Steps | Multiple violent steps researchgate.net | One step researchgate.net |
| Reagents | Harsh (e.g., arsenic acid) researchgate.net | Mixed dehydrating/buffering agent researchgate.net |
| Reaction Control | Difficult to control researchgate.net | Mild and easy to control researchgate.net |
| Total Yield | < 10% researchgate.net | Significantly improved researchgate.net |
| Purity of Product | Low, with side products researchgate.net | High purity researchgate.net |
Use of Mixed Dehydrating and Buffering Agents
A key innovation in modern one-step phenanthroline synthesis is the use of a mixed dehydrating and buffering agent. researchgate.net This agent is typically a mixture of concentrated hydrochloric acid and an organic acid, such as formic, acetic, or propionic acid. researchgate.net The components of this mixture serve multiple functions. The hydrochloric acid acts as a strong dehydrating agent (shrinking agent). researchgate.net Simultaneously, the organic acid functions as a phase transfer catalyst, a secondary shrinking agent, and, crucially, as a buffering reagent. researchgate.net This buffering capacity reduces the polymerization of reaction intermediates and minimizes the formation of side products, contributing to the high purity and yield of the final compound. researchgate.net
Functionalization and Derivatization at Peripheral Positions
The utility of the 2,9-dimethyl-4,7-phenanthroline scaffold is greatly expanded through chemical modification at its peripheral positions. These derivatizations are crucial for modulating properties such as solubility or for introducing new functional groups for complexation or further reaction.
Introduction of Sulfonate Groups for Solubility Modulation
To enhance the aqueous solubility of phenanthroline derivatives, particularly those with bulky aromatic substituents, sulfonate groups can be introduced onto the aromatic core. This strategy is exemplified by the creation of compounds such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid and its sodium salt. researchgate.netnih.gov The presence of the highly polar sulfonic acid groups significantly alters the molecule's polarity, making it more compatible with aqueous media.
Incorporation of Halogen, Carboxylic, and Dithiocarboxylic Moieties
Functionalization with halogen, carboxylic, and dithiocarboxylic groups provides versatile handles for constructing more complex molecular architectures.
Halogen Moieties: Halogens can be introduced at various positions, serving as reactive sites for subsequent cross-coupling reactions. A convenient, high-yield synthesis for 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid has been described, highlighting a pathway to halogenated phenanthroline intermediates. mdpi.com The hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides can also be used to produce 4,7-oxygenated derivatives.
Carboxylic Moieties: The methyl groups at the 2 and 9 positions are common sites for functionalization. They can be oxidized to form the corresponding 2,9-dicarboxylic acid. For instance, 2,9-bis(bromomethyl)-4,7-diphenyl-1,10-phenanthroline can be oxidized to 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid using an iron(III)porphyrin catalyst with (diacetoxyiodo)benzene. This dicarboxylic acid is a versatile intermediate that can be converted into dicarboxamides, which are investigated as G-quadruplex stabilizing agents. nih.govmdpi.com
Table 2: Derivatization of the 2,9-Dimethyl-1,10-Phenanthroline Core
| Position | Starting Group | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 2,9 | -CH₃ | SeO₂, then HNO₃ | -COOH | |
| 2,9 | -CH₂Br (on diphenyl analogue) | Iron(III)porphyrin, PhI(OAc)₂ | -COOH | |
| 4,7 | -Cl (on dicarboxylic acid) | - | -Cl | mdpi.com |
Dithiocarboxylic Moieties: While direct dithiocarboxylation of the phenanthroline ring is not commonly reported, the incorporation of related functionalities has been achieved through coordination chemistry. Dithiocarbamate (B8719985) complexes can be used as single-source precursors for synthesizing nanoparticles. In one such approach, 1,10-phenanthroline is used as a Lewis base ligand, donating its lone pair of electrons to a lead atom already coordinated to N-alkyl-N-phenyl dithiocarbamate ligands, forming a stable adduct. This demonstrates a strategy for associating dithiocarbamate moieties with a phenanthroline core.
Strategies for Aminomethyl and Substituted-Phenyl Modifications
The functionalization of the this compound core, particularly at the methyl and phenyl positions, is a key strategy for tuning its chemical and physical properties for various applications.
A significant derivatization strategy involves the modification of the methyl groups to introduce aminomethyl functionalities. A general synthetic route has been developed for the creation of 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives. nih.govnih.gov This process typically begins with the corresponding 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline. This intermediate is then reacted with a dialkylamine in the presence of 4 Å molecular sieves to form a diimine. nih.gov The subsequent reduction of the diimine, often using sodium borohydride, yields the desired 2,9-bis[(substituted-aminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines. nih.gov The final products are purified by extraction and evaporation techniques. nih.gov This multi-step synthesis allows for the introduction of a wide variety of substituted amino groups. nih.govresearchgate.net
A series of these novel derivatives has been synthesized and evaluated for potential biological activity. nih.govresearchgate.net
Table 1: Reaction Conditions for One-Step Synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
| Step | Reagents | Temperature | Duration |
|---|---|---|---|
| 1 | o-phenylenediamine, Concentrated Hydrochloric Acid, Poly(vinyl phenyl ketone) | 70-85°C | 2-8 hours |
| 2 | Organic Acid (e.g., Acetic Acid) | 90-110°C (Reflux) | 2-8 hours |
Data derived from patent information describing a one-step synthesis method. google.comgoogle.com
Protonation and Di-protonation Studies of the Ligand
The basicity of the nitrogen atoms in the phenanthroline ring allows for protonation, leading to the formation of phenanthrolinium salts. The study of these protonation events is crucial for understanding the ligand's electronic properties and its behavior in acidic media.
The di-protonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline has been achieved by treating the compound with concentrated hydrochloric acid in an ethanol (B145695) solvent. researchgate.netjmaterenvironsci.com This process results in the formation of 2,9-dimethyl-4,7-diphenyl nih.govresearchgate.netphenanthrolinediium chloride. researchgate.netjmaterenvironsci.com
The bi-protonation event can be monitored and confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. jmaterenvironsci.com In the ¹H NMR spectrum, the protonation of the nitrogen atoms causes a downfield shift in the signals corresponding to the methyl and phenyl protons. jmaterenvironsci.com A new signal also appears at a much lower field (around 11.4 ppm), which is attributed to the protons attached to the nitrogen atoms. jmaterenvironsci.com
Table 2: ¹H NMR Chemical Shift Comparison
| Protons | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (ppm) | 2,9-dimethyl-4,7-diphenyl nih.govresearchgate.netphenanthrolinediium (ppm) |
|---|---|---|
| Methyl (CH₃) | ~2.8 | ~3.3 |
| Phenyl (Ar-H) | ~7-8 | ~7.3-8.2 |
| N-H | Not Applicable | ~11.4 |
Data from a study on the di-protonation of the ligand. jmaterenvironsci.com
The structure of the di-protonated species has been unequivocally confirmed by single-crystal X-ray diffraction. researchgate.netjmaterenvironsci.com These studies reveal the precise bond angles and lengths in the protonated state and provide insight into the changes in molecular geometry upon protonation. researchgate.netjmaterenvironsci.com The protonation constant, a measure of the ligand's basicity, is a key parameter derived from these types of studies. researchgate.net
Advanced Purification and Crystallization Techniques
Obtaining high-purity crystalline this compound is essential for its use in applications such as organic light-emitting devices (OLEDs), where purity directly impacts performance. google.comresearchgate.net
Advanced purification often involves recrystallization from appropriate solvents. In the synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, the use of a ketone solvent during the work-up phase has been shown to simplify separation and increase yield. google.com
Single crystals suitable for X-ray diffraction can be grown using various techniques. A common method is slow evaporation of a solvent. For instance, colorless needle-like crystals of a mercury(II) complex of the ligand were obtained by the slow evaporation of a methanol (B129727) and chloroform (B151607) solution at room temperature over a week. nih.gov For the parent compound, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (also known as Bathocuproine or BCP), pink, block-like single crystals have been obtained for structural analysis. researchgate.net
The quality of the resulting crystals is assessed by X-ray crystallography, which provides detailed information on the crystal system, space group, and unit cell dimensions. The refinement of the crystal structure data confirms the molecular structure and purity. researchgate.net
Table 3: Crystal Data for 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₀N₂ |
| Molecular Weight | 360.44 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 16.4953(19) Å, b = 10.6869(10) Å, c = 11.4661(10) Å, β = 109.12(3)° |
| Volume | 1909.7(3) ų |
| Temperature | 293 K |
Data obtained from single-crystal X-ray diffraction analysis. researchgate.net
The di-protonated form, 2,9-dimethyl-4,7-diphenyl nih.govresearchgate.netphenanthrolinediium, has also been crystallized and its structure determined. jmaterenvironsci.com The crystals were found to belong to the monoclinic system with a C2/c space group. jmaterenvironsci.com
Coordination Chemistry of 2,9 Dimethyl 4,7 Phenanthroline: Ligand Properties and Metal Complexation
Ligand Design Principles and Chelating Capabilities
2,9-Dimethyl-4,7-phenanthroline, a derivative of 1,10-phenanthroline (B135089), is a bidentate chelating ligand renowned for its specific coordination properties. The design of this ligand incorporates key features that dictate its interaction with metal ions. The 1,10-phenanthroline backbone provides a rigid, pre-organized framework with two nitrogen donor atoms positioned for effective chelation. researchgate.net This arrangement makes it a strong σ-donor and a good π-acceptor, capable of forming stable complexes with a variety of transition metals. jmaterenvironsci.comcymitquimica.com
The defining characteristic of this ligand is the presence of methyl groups at the 2 and 9 positions, adjacent to the nitrogen donors. These substituents introduce significant steric hindrance, which plays a crucial role in determining the coordination geometry and the stability of the resulting metal complexes. This steric effect is a cornerstone of its ligand design, influencing the accessibility of the metal center and favoring specific coordination numbers and geometries. wikipedia.orguq.edu.au
Furthermore, the 4 and 7 positions of the phenanthroline ring system are amenable to substitution, allowing for the fine-tuning of the ligand's electronic properties. The introduction of electron-donating or electron-withdrawing groups at these positions can modulate the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox properties of the complex. nih.govresearchgate.net For instance, the synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) illustrates how aryl substituents can be incorporated to modify the ligand's properties. jmaterenvironsci.com
The combination of the rigid phenanthroline core, the steric bulk of the 2,9-methyl groups, and the potential for electronic modification at the 4,7-positions makes this compound a versatile ligand in coordination chemistry. Its chelating capabilities are thus a product of a deliberate design that balances steric and electronic factors to achieve specific coordination behaviors.
Formation of Mononuclear and Polynuclear Metal Complexes
Coordination with Transition Metal Ions (e.g., Cu(I/II), Co(II), Hg(II), Ni(II), Pt(II), Cd(II))
This compound and its derivatives readily form stable mononuclear and, in some cases, polynuclear complexes with a range of transition metal ions. The nature of the resulting complex is highly dependent on the metal ion, its oxidation state, and the reaction conditions.
Copper(I) and Copper(II): The interaction of 2,9-dimethyl-1,10-phenanthroline (neocuproine) with copper ions is particularly well-studied. It exhibits a high selectivity for copper(I), forming a deep orange-red complex, [Cu(neocuproine)₂]⁺, which has been historically significant in the colorimetric determination of copper. wikipedia.org The steric hindrance from the methyl groups favors the tetrahedral coordination geometry preferred by Cu(I). wikipedia.org Mixed ligand copper(II) complexes of the type Cu(L)(2,9-dmp)₂, where L is a tridentate ligand, have also been synthesized and characterized, often exhibiting square-based pyramidal coordination geometry. nih.gov The formation of binuclear copper(II) complexes with dicarboxylate bridges has also been reported. dp.tech
Cobalt(II) and Nickel(II): Complexes of Co(II) and Ni(II) with 2,9-diaryl-1,10-phenanthroline ligands have been synthesized. For example, complexes of the type CoCl₂(L) and NiX₂L (X=Cl, Br) have been characterized, often displaying a four-coordinate, slightly flattened tetrahedral geometry. researchgate.net In some instances, five-coordinate square-pyramidal nickel(II) complexes can form, incorporating a solvent molecule as an auxiliary ligand. researchgate.net X-ray powder spectra have shown that complexes of the formula MCl₂·dmp (where M = Fe, Co, and β-Ni) are isomorphous with the tetrahedrally coordinated ZnCl₂·dmp. uq.edu.au
Mercury(II): 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline reacts with Hg(SCN)₂ to form the mononuclear complex [Hg(NCS)₂(C₂₆H₂₀N₂)]. In this complex, the Hg(II) atom is four-coordinated in a distorted tetrahedral geometry by the two nitrogen atoms of the phenanthroline ligand and two sulfur atoms from the thiocyanate (B1210189) anions. nih.gov Similarly, the reaction of Hg(SCN)₂ with 2,9-dimethyl-1,10-phenanthroline yields the mixed ligand complex Hg(SCN)₂(dmphen). researchgate.net
Platinum(II): Square-planar complexes of platinum(II) with 2,9-dimethyl-1,10-phenanthroline have been synthesized, such as [Pt(Me)(Me₂-phen)(PR₃)]BArf and [PtX₂(2,9-dimethyl-1,10-phenanthroline)]. wikipedia.orgnih.gov The significant steric congestion in these complexes can lead to a distortion from ideal square-planar geometry. nih.gov
Cadmium(II): Cadmium(II) complexes with 2,9-dimethyl-1,10-phenanthroline, such as [CdI₂(dmphen)] and [CdBr₂(dmphen)], have been synthesized and structurally characterized. researchgate.net
The following table summarizes some of the characterized metal complexes of this compound and its derivatives.
| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference(s) |
| Cu(I) | Neocuproine (B1678164) | [Cu(neocuproine)₂]⁺ | Tetrahedral | wikipedia.org |
| Cu(II) | 2,9-dmp & Diethylenetriamine | [Cu(L1)(2,9-dmp)]²⁺ | Square-based pyramidal | nih.gov |
| Co(II) | 2,9-diaryl-1,10-phenanthroline | CoCl₂(L) | Flattened tetrahedral | researchgate.net |
| Ni(II) | 2,9-diaryl-1,10-phenanthroline | NiCl₂(L) | Flattened tetrahedral | researchgate.net |
| Hg(II) | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | [Hg(NCS)₂(C₂₆H₂₀N₂)] | Distorted tetrahedral | nih.gov |
| Pt(II) | 2,9-dimethyl-1,10-phenanthroline | [PtX₂(2,9-dimethyl-1,10-phenanthroline)] | Square-planar | wikipedia.org |
| Cd(II) | 2,9-dimethyl-1,10-phenanthroline | [CdI₂(dmphen)] | Not specified | researchgate.net |
Stereochemical Influences of 2,9-Methyl Groups (Neocuproine Effect)
The presence of methyl groups at the 2 and 9 positions of the phenanthroline ring exerts a profound stereochemical influence on the coordination of metal ions, a phenomenon often referred to as the "Neocuproine effect". This effect is primarily a result of steric hindrance. The methyl groups flank the nitrogen donor atoms, creating a sterically crowded environment around the metal center. wikipedia.org
A major consequence of this steric bulk is the destabilization of complexes that would typically adopt an octahedral geometry. For instance, unlike the parent 1,10-phenanthroline which readily forms stable [M(phen)₃]ⁿ⁺ complexes, neocuproine (2,9-dimethyl-1,10-phenanthroline) disfavors the formation of such tris-chelated complexes. wikipedia.org
Instead, the neocuproine effect promotes the formation of complexes with lower coordination numbers and specific geometries that can accommodate the bulky methyl groups. This is most evident in its interaction with copper ions. While 1,10-phenanthroline can form stable complexes with both Cu(I) and Cu(II), neocuproine shows a remarkable selectivity for Cu(I). This is because the steric hindrance of the methyl groups favors the tetrahedral geometry preferred by Cu(I), while it destabilizes the square-planar or octahedral geometries commonly adopted by Cu(II) complexes. wikipedia.org This selective stabilization of the Cu(I) oxidation state is a hallmark of the neocuproine effect.
In platinum(II) complexes, the steric congestion from the 2,9-methyl groups can cause a distortion of the coordination plane and lead to a significant lengthening of the Pt-N bond cis to a phosphane ligand. nih.gov This illustrates that the stereochemical influence of the 2,9-methyl groups is a general principle that affects the coordination chemistry of this ligand with various transition metals.
Impact of 4,7-Substituents on Coordination Geometry and Stability
Substituents at the 4 and 7 positions of the 2,9-dimethyl-1,10-phenanthroline framework can significantly influence the coordination geometry and stability of the resulting metal complexes. These effects are primarily electronic in nature, modulating the ligand's σ-donating and π-accepting properties, although steric effects can also play a role with bulky substituents.
The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) at the 4 and 7 positions increases the electron density on the nitrogen donor atoms. nih.govresearchgate.net This enhanced basicity strengthens the σ-donor character of the ligand, leading to more stable metal complexes. Conversely, electron-withdrawing groups (e.g., -F, -CO₂Et) decrease the electron density on the nitrogen atoms, weakening the σ-donor ability and potentially leading to less stable complexes. nih.govresearchgate.net
Theoretical studies on europium(III) complexes with 4,7-disubstituted-1,10-phenanthroline ligands have shown that different substituents have varying effects on the structural and electronic properties of the complexes. researchgate.net Similarly, DFT studies on [Ru(phen)₃]²⁺ derivatives with 4,7-disubstitution on one phenanthroline ligand revealed that substituents can influence the electronic structure and related properties of the complexes. nih.gov For instance, an electron-withdrawing group like fluorine can activate the substituted ligand, while an electron-donating group like hydroxyl can activate the co-ligands in the excited state. nih.gov
In the context of copper(I) complexes, substituents at the 4 and 7 positions can also affect their properties. For example, the presence of phenyl groups at these positions in 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine) can influence the solubility and electronic properties of the ligand and its complexes. researchgate.netias.ac.in The interaction of copper(I) complexes of 2,9-dimethyl-1,10-phenanthroline and its 4,7-diphenyl and 4,7-bis(sulfonatophenyl) derivatives with DNA showed that the nature of the 4,7-substituents influences the binding mode and affinity. ias.ac.in
Electron Transfer and Redox Properties of Metal Complexes
Electrochemical Characterization (e.g., Cyclic Voltammetry)
The electron transfer and redox properties of metal complexes of this compound are of significant interest and have been investigated using techniques such as cyclic voltammetry. These studies provide insights into the stability of different oxidation states of the metal center and the influence of the ligand environment on the redox potentials.
The electrochemical behavior of copper complexes with derivatives of 2,9-dimethyl-1,10-phenanthroline has been a particular focus. For instance, the cyclic voltammogram of a ternary mixed ligand Cu(II) complex, [Cu(L)(Phen)], where Phen is 1,10-phenanthroline, showed a redox couple corresponding to the Cu(II)/Cu(I) transition. ias.ac.in While this study used the parent phenanthroline, it highlights the utility of cyclic voltammetry in characterizing the redox behavior of such complexes.
In a study of copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline (dmp) and its 4,7-diphenyl derivative (bcp), the electrochemical behaviors of [Cu(dmp)₂]⁺ and [Cu(bcp)₂]⁺ were investigated. ias.ac.in These studies are crucial for understanding the electron transfer processes involving these complexes. The redox-active nature of copper-phenanthroline complexes is central to their applications, including their ability to catalyze the formation of reactive oxygen species. nih.gov
The electrochemical properties are also influenced by the substituents on the phenanthroline ring. Theoretical studies on [Cu(2,9-(X)₂-phen)₂]⁺ complexes have explored how different substituents (X = H, F, Cl, Br, I, Me, CN) affect their electronic structure and, by extension, their redox properties. nih.gov
The following table presents some reported electrochemical data for a copper complex, illustrating the type of information obtained from cyclic voltammetry.
| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (V) | Reference |
| [Cu(L)(Phen)] | Cu(II)/Cu(I) | 0.10 | 0.065 | 0.035 | ias.ac.in |
Note: Data for a related 1,10-phenanthroline complex is shown to illustrate the technique. Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak separation.
The redox properties of these complexes are fundamental to their potential applications in areas such as catalysis, sensing, and molecular electronics. The ability to tune these properties through ligand design, particularly by modifying the substituents at the 2, 9, 4, and 7 positions, makes this compound a valuable platform for the development of functional coordination compounds.
Investigation of Metal Oxidation State Changes within Complexes
The 1,10-phenanthroline ring system, including derivatives like this compound, is well-suited to stabilize various oxidation states of coordinated metal ions. The ability of the ligand to participate in metal-to-ligand charge transfer (MLCT) and to accommodate changes in the metal's electron density allows for the formation of stable complexes with metals in both common and less-common oxidation states. The investigation of these oxidation state changes is frequently carried out using electrochemical techniques, particularly cyclic voltammetry (CV).
These studies reveal that the metal center in these complexes can undergo reversible or quasi-reversible redox processes. For instance, cobalt(II) complexes containing the related ligand 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline have been shown to exhibit two distinct one-electron redox couples. nih.gov These correspond to the Co(I)/Co(II) and Co(II)/Co(III) transitions, indicating that the ligand framework can stabilize the cobalt center in three different oxidation states. nih.gov Similarly, the reversibility of the Cu(II)/Cu(III) redox couple in related phenanthroline complexes has been noted as a key feature for their electrocatalytic applications. researchgate.net
The specific potential at which these redox events occur is influenced by the co-ligands present in the complex and the solvent system used.
| Complex | Redox Couple | Potential (mV vs. Cp₂Fe/Cp₂Fe⁺) | Process |
|---|---|---|---|
| [CoCl₂(dmdphphen)]* | Co(I)/Co(II) | -550 | Quasi-reversible |
| Co(II)/Co(III) | 580 | Quasi-reversible |
Note: dmdphphen is 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.
Ligand-Biomolecule Interactions in Coordination Complexes
Coordination complexes of this compound and its derivatives are of significant interest for their ability to interact with biomolecules, most notably deoxyribonucleic acid (DNA). The planar, aromatic structure of the phenanthroline ligand is a key feature that facilitates non-covalent interactions with the DNA double helix. nih.govlibretexts.org
Investigation of DNA Binding Mechanisms (e.g., Intercalation, Groove Binding, Bridging)
Metal complexes of phenanthroline derivatives primarily bind to DNA through non-covalent interactions. nih.gov The specific mode of binding is determined by the geometry of the complex, the nature of the central metal ion, and the steric and electronic properties of the ligands. libretexts.org
Groove Binding: In this mode, the complex associates with the major or minor grooves of the DNA helix. libretexts.org This type of interaction is often favored by non-planar complexes or those with bulky substituents that sterically hinder intercalation. libretexts.org Tris(phenanthroline) metal complexes can exhibit both major groove intercalation and minor groove association, with the specific preference influenced by factors like ionic strength and DNA sequence. libretexts.org
Bridging: Some complexes can bind to two different DNA duplexes simultaneously. This bridging interaction has been proposed for tetrahedral copper(I) complexes of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. The lack of substituents that would favor minor groove binding, combined with the complex's geometry, makes it efficient at bridging duplexes. acs.org
Spectroscopic and Electrochemical Probes for Molecular Recognition
The binding of this compound complexes to biomolecules like DNA can be monitored through various analytical techniques, making these complexes useful as probes for molecular recognition.
Spectroscopic Probes: UV-Visible absorption spectroscopy is a primary tool for studying DNA binding. When a complex intercalates into the DNA helix, the interaction with the base pairs alters the electronic structure of the ligand. This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, a shift to a longer wavelength) in the ligand-centered absorption bands. nih.gov For example, cobalt(II) complexes of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline show a distinct decrease in the intensity of their characteristic absorption peaks upon the addition of Calf Thymus DNA (CT-DNA), which is indicative of strong interaction. nih.gov
| Complex | Absorption Peaks (nm) | Observation upon addition of CT-DNA | Inferred Interaction |
|---|---|---|---|
| [CoCl₂(dmdphphen)]* | 360 | Decrease in intensity (Hypochromism) | Intercalative or groove binding |
| 572 | |||
| 655 |
Note: dmdphphen is 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline.
Electrochemical Probes: The electrochemical properties of a metal complex can change significantly upon binding to DNA. The interaction can hinder the diffusion of the complex to the electrode surface or alter its redox potential. In studies with copper complexes of phenanthroline derivatives, the binding to DNA has been shown to affect the electrochemical signals, providing another method to quantify the binding affinity. acs.org The DNA binding constants determined from these methods reveal that factors like Coulombic and hydrophobic interactions play crucial roles in the binding event. acs.org
Advanced Spectroscopic and Structural Characterization of 2,9 Dimethyl 4,7 Phenanthroline Complexes
X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on atomic coordinates. nih.gov For complexes of 2,9-dimethyl-4,7-phenanthroline, this technique unveils not only the coordination geometry around the metal center but also the packing of molecules in the crystal lattice, which is governed by subtle non-covalent interactions.
The steric hindrance imposed by the methyl groups at the 2 and 9 positions of the phenanthroline ring significantly influences the coordination geometry and, consequently, the bond lengths and angles within the metal complexes.
In iridium(III) complexes, the presence of the 2,9-dimethyl-1,10-phenanthroline ligand leads to a notable elongation of the Ir—N(phenanthroline) bond lengths to approximately 2.21 Å. iucr.orgiucr.org This is a direct consequence of the steric effect of the methyl groups, which contrasts with the shorter bond lengths of about 2.14 Å observed in analogous complexes with the unsubstituted 1,10-phenanthroline (B135089). iucr.org This steric impact also manifests in the bond angles around the iridium center, with C—Ir—N(phenanthroline) bond angles being wider and C—Ir—C angles narrower compared to the unsubstituted counterparts. iucr.org
For copper(II) complexes, a distorted square pyramidal geometry is often observed. researchgate.net The arrangement of the ligands around the central copper ion is detailed in the table below, showcasing typical bond lengths and angles.
| Parameter | Value |
|---|---|
| Cu1–O1 | 1.921(3) |
| Cu1–O2 | 1.961(3) |
| Cu1–N1 | 2.025(3) |
| Cu1–N2 | 2.012(3) |
| Cu1–Cl1 | 2.234(1) |
| O1–Cu1–O2 | 90.9(1) |
| N2–Cu1–N1 | 81.4(1) |
| O1–Cu1–Cl1 | 175.7(1) |
The crystal structure of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) itself has been determined to be a monoclinic system with a C2/c space group. researchgate.net In this structure, the phenyl rings are significantly rotated out of the plane of the phenanthroline core, with torsion angles of 119.66 (14)° and 117.06 (14)°. researchgate.net
The supramolecular architecture of these complexes in the solid state is heavily influenced by non-covalent interactions, particularly π-π stacking. These interactions play a crucial role in the organization of molecules within the crystal. nih.govmdpi.com
In the crystal structures of iridium(III) complexes containing 2,9-dimethyl-1,10-phenanthroline, offset parallel intermolecular π–π interactions are observed between the pyridine rings of the phenanthroline ligands. iucr.orgiucr.org For one such complex, the centroid–centroid distance between interacting pyridine rings is 3.8490 (16) Å with a shift of 1.525 (5) Å. iucr.org In another related structure, two distinct π–π stacking interactions are present with centroid–centroid distances of 3.702(2) Å and 3.676(2) Å, and corresponding shifts of 1.515(5) Å and 1.478(5) Å, respectively. iucr.org These interactions, along with C—H⋯π interactions, create extended networks within the crystal lattice. iucr.orgiucr.org
The crystal packing of complexes can also be stabilized by a variety of other non-covalent interactions, including C—H⋯O contacts and lone-pair⋯π interactions. researchgate.net The interplay of these forces dictates the final crystal structure and can influence the material's properties. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound complexes, NMR provides insights into the ligand environment upon coordination to a metal center.
The ¹H NMR spectrum of the free 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline ligand shows characteristic signals for the methyl and phenyl protons. jmaterenvironsci.com Upon bi-protonation of the nitrogen atoms in an acidic medium, these signals shift to slightly higher chemical shift values. jmaterenvironsci.com A new signal also appears, which is attributed to the protonated nitrogen atoms. jmaterenvironsci.com
Coordination to a metal ion also induces significant changes in the ¹H and ¹³C NMR spectra. In general, the coordination of the lone pair of electrons from the nitrogen atoms of the phenanthroline ligand to a metal center leads to a downfield shift of the proton signals. researchgate.net This deshielding effect is a result of the σ donor effect from the ligand to the metal ion. researchgate.net
| Functional Group | Free Ligand | Diprotonated Ligand |
|---|---|---|
| -CH₃ | 2.8 | 3.3 |
| -Phenyl | 7-8 | 7.3-8.2 |
| N-H⁺ | - | 11.4 |
Studies on palladium(II) and platinum(II) chloride complexes with phenanthroline derivatives have shown high-frequency coordination shifts in the ¹H NMR spectra, which are influenced by changes in diamagnetic contributions to the shielding constants. nih.gov
Multinuclear NMR provides direct information about the coordination environment of heteroatoms within the complex. ¹⁵N NMR is particularly useful for studying the nitrogen atoms of the phenanthroline ligand.
The coordination of phenanthroline derivatives to Pd(II) and Pt(II) results in low-frequency ¹⁵N coordination shifts of approximately 88-96 ppm for palladium and 103-111 ppm for platinum. nih.gov These shifts are attributed to a decrease in the paramagnetic contribution and an increase in the diamagnetic term of the ¹⁵N shielding constants. nih.gov The magnitude of this coordination shift increases when moving from palladium to platinum. nih.gov
Although ¹⁵N NMR is a powerful technique, its low natural abundance and sensitivity can be challenging. huji.ac.il Isotopic enrichment or the use of heteronuclear correlation techniques can enhance sensitivity. huji.ac.il
Vibrational Spectroscopy (IR, Raman) for Functional Group and Coordination Environment Analysis
Upon complexation of 2,9-dimethyl-1,10-phenanthroline, shifts in the vibrational frequencies of the ligand are observed. For instance, in a mercury(II) iodide complex, the IR spectrum shows noticeable changes compared to the free ligand, indicating coordination. researchgate.net
In copper(II) complexes containing a salicylaldehyde derivative, the C=O stretching vibration, ν(C=O), shifts to lower values upon coordination of the aldehyde oxygen to the metal ion. researchgate.net This shift reveals a weakening of the C=O bond as a result of complexation. researchgate.net
Density functional theory (DFT) calculations have been employed to study the vibrational force-field of a Cu(I)-2,9-dimethyl-1,10-phenanthroline complex, providing a theoretical basis for understanding its vibrational spectrum. aip.org Resonance Raman spectroelectrochemistry, in conjunction with DFT calculations, has been used to identify the nature of the singly occupied molecular orbital (SOMO) in reduced rhenium(I) complexes of substituted phenanthrolines. acs.org
The table below presents typical IR absorption bands for 2,9-dimethyl-1,10-phenanthroline and one of its complexes.
| Vibrational Mode | Free Ligand | Complex |
|---|---|---|
| Aromatic C-H stretch | ~3050 | ~3050 |
| C=N, C=C ring stretch | 1580-1600 | Shifts observed |
| C-H bend | ~1420, ~860 | Shifts observed |
The Raman spectra of neocuproine (B1678164) and its complexes also provide valuable structural information. researchgate.net Differences in the Raman spectra between the free ligand and its metal complexes can serve as markers for complexation. researchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
The photophysical behavior of metal complexes incorporating this compound and its analogs is primarily governed by electronic transitions, which can be effectively probed using electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy. These techniques provide critical insights into the nature of the excited states and the pathways of their deactivation, which are fundamental to applications in areas like photocatalysis and molecular sensing. cmu.edu
The electronic absorption spectra of complexes with substituted phenanthroline ligands typically display two main types of transitions: ligand-centered (LC) π–π* transitions and metal-to-ligand charge transfer (MLCT) transitions. The high-energy absorption bands in the ultraviolet region are generally assigned to π–π* transitions localized on the aromatic phenanthroline framework. acs.org
Of particular interest are the MLCT transitions, which commonly appear as broad, intense absorption bands in the visible region of the spectrum. cmu.eduacs.org These transitions involve the promotion of an electron from a filled d-orbital on the metal center to an empty π* orbital on the phenanthroline ligand. In copper(I) complexes, for example, this corresponds to a formal oxidation from Cu(I) (with a 3d¹⁰ electron configuration) to Cu(II) (3d⁹). acs.org
The energy and intensity of these MLCT bands are sensitive to the substituents on the phenanthroline ligand, the coordination geometry, and the solvent environment. acs.orgacs.org For instance, extending the π-conjugation of the ligand can lower the energy of the π* orbitals, leading to a red-shift (bathochromic shift) of the MLCT absorption band. acs.org The presence of bulky substituents in the 2,9-positions, such as the methyl groups in 2,9-dimethyl-1,10-phenanthroline, is crucial. These groups impose a distorted, pseudo-tetrahedral geometry around the Cu(I) center, which helps to prevent excited-state quenching and promotes luminescence. acs.orgnih.gov
The table below summarizes the characteristic MLCT absorption maxima for several copper(I) complexes with substituted phenanthroline ligands, illustrating the influence of different substituents on the electronic properties.
| Complex | Solvent | MLCT Absorption λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|
| [Cu(dsbtmp)2]+ | CH2Cl2 | 445 | Not Specified |
| [Cu(xop)2]+ | CH2Cl2 | 452 | 3,000 |
| [Cu(dpep)2]+ | CH2Cl2 | 474 | 4,900 |
| [Cu(sbmpep)2]+ | CH2Cl2 | 491 | 16,500 |
Data sourced from multiple studies for comparison of related phenanthroline complexes. cmu.eduacs.org
Many metal complexes of this compound and its analogs are luminescent at room temperature, a property that stems from the radiative decay of the MLCT excited state. nih.govrsc.org This emission is often a broad, unstructured band in the visible or near-infrared region. The efficiency of this luminescence is quantified by the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.
The excited-state lifetime (τ), which is the average time the complex remains in the excited state before returning to the ground state, is another critical parameter. Long excited-state lifetimes are often desirable for applications in photocatalysis and sensing, as they increase the probability of the excited molecule interacting with a substrate. cmu.eduumn.edu Copper(I) complexes with sterically hindered phenanthroline ligands, like 2,9-dimethyl-1,10-phenanthroline, are known to exhibit relatively long-lived excited states. acs.orgnih.gov For example, a [Cu(dsbtmp)₂]⁺ complex demonstrated a significantly long excited-state lifetime of 2.8 µs with a high quantum yield of 6.3% in dichloromethane. acs.org
The luminescence properties, including emission wavelength, quantum yield, and lifetime, are highly dependent on the rigidity of the complex and the surrounding environment. researchgate.net Halogen substitution at the 2,9-positions, for instance, can create complexes that are luminescent at room temperature by providing sufficient steric bulk to prevent quenching by solvent molecules. nih.gov
The following table presents photophysical data for representative luminescent copper(I) and ruthenium(II) complexes, which are commonly studied for their emission properties.
| Complex | Solvent | Emission λmax (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) |
|---|---|---|---|---|
| [Cu(sbmpep)2]+ | Deaerated CH2Cl2 | 687 | 0.027 (2.7%) | 1.4 µs |
| [Cu(dsbtmp)2]+ | CH2Cl2 | Not Specified | 0.063 (6.3%) | 2.8 µs |
| [Ru(bpy)3]2+ | Deaerated Water | Not Specified | 0.063 (6.3%) | Not Specified |
| [Ru(bpy)3]2+ | Deaerated Acetonitrile | Not Specified | 0.095 (9.5%) | Not Specified |
Data sourced from multiple studies for comparison. acs.orgbjraylight.com
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability of Complexes
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability and decomposition behavior of metal complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material, revealing exothermic and endothermic events.
For metal complexes with phenanthroline-based ligands, the thermogram (TGA curve) typically shows a multi-step decomposition process. researchgate.netresearchgate.net The initial weight loss at lower temperatures (often below 150°C) usually corresponds to the removal of lattice or coordinated water molecules (dehydration). orientjchem.org Subsequent steps at higher temperatures involve the decomposition and loss of the organic ligands and counter-ions, ultimately leaving a stable metal oxide as the final residue at high temperatures (e.g., >700°C). researchgate.netorientjchem.org
The decomposition temperatures provide a direct measure of the thermal stability of the complex. For example, studies on nickel(II) and cobalt(II) complexes with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline have been conducted to assess their thermal properties. researchgate.net In one study, the formation of an interlayer copper complex with 2,9-dimethyl-1,10-phenanthroline was found to have a destabilizing effect, indicated by a decrease in decomposition temperatures. acs.org The DTA curve complements the TGA data by indicating whether the decomposition steps are endothermic (e.g., melting, dehydration) or exothermic (e.g., oxidative decomposition of the ligand). orientjchem.org
The table below outlines a generalized decomposition pathway for a hypothetical hydrated metal complex containing a substituted phenanthroline ligand, based on typical observations from TGA/DTA studies.
| Temperature Range (°C) | Decomposition Step | Process Type (from DTA) | Typical Mass Loss |
|---|---|---|---|
| 50 - 150 | Dehydration | Endothermic | Loss of water molecules |
| 200 - 400 | Partial Ligand Decomposition | Exothermic/Endothermic | Loss of volatile ligand fragments |
| 400 - 700 | Final Ligand and Anion Loss | Exothermic | Complete decomposition of organic matter |
| > 700 | Stable Residue Formation | - | Formation of metal oxide |
This table represents a generalized pattern of thermal decomposition based on findings from various studies. researchgate.netresearchgate.netorientjchem.org
Computational and Theoretical Investigations of 2,9 Dimethyl 4,7 Phenanthroline and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenanthroline-based ligands and their metal complexes.
Optimization of Molecular and Complex Geometries
In the case of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795), also known as bathocuproine (BCP), X-ray crystallography has shown that it crystallizes in a monoclinic system. researchgate.net In its crystal structure, the phenyl rings are rotated out of the plane of the phenanthroline core. researchgate.net DFT calculations on copper(I) complexes with substituted phenanthroline ligands are used to optimize the ground state (S₀) and the lowest triplet excited state (T₁) geometries to understand the structural changes that occur upon photoexcitation. nih.gov For instance, in copper(I) bis-phenanthroline complexes, photoexcitation often leads to a flattening distortion of the coordination geometry, a phenomenon that can be modeled with DFT. rsc.orgresearchgate.net Theoretical calculations for a [Cu(dmp)₂]⁺ complex (where dmp is 2,9-dimethyl-1,10-phenanthroline) have shown that while the ground state has a pseudo-tetrahedral geometry, the excited state undergoes significant structural distortion. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic researchgate.net |
| Space Group | C2/c researchgate.net |
| a (Å) | 16.4953 researchgate.net |
| b (Å) | 10.6869 researchgate.net |
| c (Å) | 11.4661 researchgate.net |
| β (°) | 109.12 researchgate.net |
| Phenyl Ring Torsion Angles (°) | 119.66 and 117.06 researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgwikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter that helps determine a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgmalayajournal.orgirjweb.com A large HOMO-LUMO gap generally implies high stability. youtube.com
DFT calculations are a standard method for determining the energies of these orbitals. youtube.com For copper(I) complexes bearing a 2,9-dimethyl-1,10-phenanthroline ligand, the HOMO is typically characterized by a high contribution from the copper(I) d-orbitals, while the LUMO is localized on the π* orbitals of the phenanthroline ligand. nih.gov This distribution is characteristic of a metal-to-ligand charge transfer (MLCT) transition upon excitation. The HOMO-LUMO gap for a series of such complexes has been calculated to be around 4.0 eV. nih.gov For instance, a specific complex with two 2,9-dimethyl-1,10-phenanthroline ligands was found to have a calculated HOMO-LUMO gap of 4.01 eV. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.91 nih.gov |
| LUMO | -2.90 nih.gov |
| ΔE (HOMO-LUMO Gap) | 4.01 nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can predict various spectroscopic parameters. DFT calculations, for example, are used to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to aid in structure elucidation. nrel.govnih.gov While specific DFT predictions for 2,9-dimethyl-4,7-phenanthroline were not found, experimental ¹H NMR data for 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline shows signals for the methyl protons at approximately 2.8 ppm and phenyl protons between 7-8 ppm. jmaterenvironsci.com Upon protonation, these signals shift downfield to 3.3 ppm (methyl) and 7.3-8.2 ppm (phenyl). jmaterenvironsci.com
DFT calculations are also used to simulate UV-Vis absorption spectra. mdpi.com The theoretical results can be compared with experimental data to validate the chosen computational method. acs.org For complexes of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, the UV-Vis spectra show absorption bands around 230, 245, and 280 nm in dichloromethane. najah.edu
| Functional Group | Free Ligand jmaterenvironsci.com | Protonated Ligand jmaterenvironsci.com |
|---|---|---|
| Methyl (CH₃) | 2.8 | 3.3 |
| Phenyl (C₆H₅) | 7.0 - 8.0 | 7.3 - 8.2 |
| Protonated Nitrogen (N-H) | - | 11.4 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. mdpi.com It is a primary tool for calculating vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and for understanding the nature of electronic transitions. nih.gov
For copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline, TD-DFT calculations are essential for characterizing the low-lying MLCT excited states that are responsible for their photoluminescent properties. acs.org These calculations can determine the energy of the triplet excited state and help explain the factors that influence the excited-state lifetime. rsc.orgrsc.org For example, in a [Cu(dmp)₂]⁺ complex, TD-DFT calculations have shown that an exciplex (an excited-state complex with a solvent molecule) is 0.24 eV higher in energy than the flattened triplet state, suggesting it could be involved in the deactivation pathway of the excited state. rsc.orgrsc.org
GW Approximation for Crystalline Band Gap Calculations
The GW approximation is a sophisticated method in many-body perturbation theory used to accurately calculate quasiparticle energies and electronic band gaps in solids, which are often underestimated by standard DFT methods. cnrs.frarxiv.orgwikipedia.org The band gap is a fundamental property of a solid, analogous to the HOMO-LUMO gap in a molecule. cnrs.fr
For crystalline 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), the GW approximation has been used to elucidate its electronic properties. researchgate.net These calculations found the crystalline band gap of BCP to be 4.39 eV, a value in good agreement with experimental measurements from low-energy inverse photoemission spectroscopy. researchgate.net The study also estimated a large exciton binding energy of 0.71 eV, indicating a strong interaction between the electron-hole pair generated upon photoexcitation. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and interactions of molecules in different environments, such as in solution or interacting with biological macromolecules. acs.orgnih.gov
MD simulations have been used to study copper-phenanthroline complexes to understand their structural dynamics and interaction with DNA. acs.orgnih.gov These simulations suggest that such complexes prefer to bind in the minor groove of DNA, and that factors like planarity and van der Waals interactions are key to their binding efficiency. acs.orgnih.gov Furthermore, direct dynamics simulations of the [Cu(dmphen)₂]⁺ complex in acetonitrile have been performed to investigate the photoinduced flattening motion. The results indicate a two-step ligand distortion process, with a fast component (around 110 fs) due to a pseudo Jahn-Teller instability and a slower component (around 1.2 ps) influenced by interactions with solvent molecules. rsc.org
Structure-Property Relationship Studies through Computational Models
Computational and theoretical investigations play a pivotal role in elucidating the intricate relationship between the molecular structure of this compound, often referred to as neocuproine (B1678164), and its diverse physicochemical properties. By employing sophisticated computational models, researchers can predict and rationalize the behavior of this compound and its metal complexes, offering insights that complement experimental findings. These studies are crucial for designing novel materials and catalysts with tailored functionalities.
A key aspect of structure-property relationship studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a molecule. Computational models can accurately predict these energy levels and the resulting electronic transitions. For example, in copper(I) complexes of 2,9-dimethyl-1,10-phenanthroline, time-dependent DFT (TD-DFT) calculations have been used to elucidate the nature of the metal-to-ligand charge transfer (MLCT) bands observed in their visible absorption spectra. These calculations can identify the specific orbitals involved in the electronic transitions and predict the absorption wavelengths.
The steric hindrance introduced by the methyl groups at the 2 and 9 positions of the phenanthroline ring is a defining feature of neocuproine and significantly influences the properties of its metal complexes. Computational models can quantify these steric effects by calculating parameters such as dihedral angles and intramolecular distances. This steric clash prevents the coordination of multiple large ligands around a central metal ion, leading to distorted geometries. For instance, in heteroleptic copper(I) complexes, the steric bulk of neocuproine can enforce a pseudo-tetrahedral coordination geometry, which in turn affects the photophysical and electrochemical properties of the complex.
Furthermore, computational methods like Hirshfeld surface analysis can be employed to investigate intermolecular interactions within the crystal lattice of neocuproine-containing compounds. This analysis provides a visual representation of intermolecular contacts and their relative strengths, helping to understand the packing of molecules in the solid state and its influence on bulk properties.
The following data tables, derived from computational studies, provide a quantitative overview of the structure-property relationships in this compound and its complexes.
Table 1: Calculated Electronic Properties of a Cu(I)-Neocuproine Complex
This table presents the calculated excited electronic states, their symmetries, the nature of the transition, and the predicted absorption wavelengths from a TD-DFT study on a copper(I) complex of 2,9-dimethyl-1,10-phenanthroline.
| Excited State | Symmetry | Transition Character | Calculated Wavelength (nm) |
| S1 | E | MLCT | Forbidden |
| S2 | A1 | MLCT | Forbidden |
| S3 | B2 | MLCT | ca. 470 |
| T1 | E | MLCT | - |
Data sourced from a study on the density functional theory analysis of a Cu(I)-bis(2,9-dimethyl-1,10-phenanthroline) complex.
Table 2: Comparison of Calculated and Experimental Properties for Substituted Phenanthroline Copper(I) Complexes
This table illustrates the influence of different substituents at the 2 and 9 positions of the phenanthroline ligand on the electrochemical and photophysical properties of their copper(I) complexes.
| Ligand Substituent | E°' (V vs. Fc+/Fc) | λmax (nm) | Emission λmax (nm) |
| Methyl (Neocuproine) | +0.60 | 458 | 730 |
| Phenyl | +0.65 | 465 | 745 |
| 2-Methylphenyl | +0.58 | 460 | 760 |
| 2,6-Dimethylphenyl | +0.55 | 455 | 770 |
This data highlights how steric and electronic effects of the substituents, as rationalized by computational models, tune the redox potentials and emission wavelengths of the complexes.
Applications of 2,9 Dimethyl 4,7 Phenanthroline and Its Metal Complexes in Advanced Materials and Catalysis
Optoelectronic Materials Development
2,9-Dimethyl-4,7-phenanthroline, commonly known as Bathocuproine (BCP), is a versatile organic compound extensively utilized in the development of advanced optoelectronic materials. Its unique electronic properties make it a critical component in various devices, including Organic Light-Emitting Diodes (OLEDs), solar cells, and photodetectors.
Exciton Blocking and Hole Blocking Layers in Organic Light-Emitting Diodes (OLEDs)
The effectiveness of BCP as a hole and exciton blocker is further highlighted in green fluorescence OLEDs where it contributes to enhanced color performance. By preventing charge leakage and confining recombination, BCP helps in producing pure and vibrant light from the red, green, and blue sub-pixels in display panels.
Electron Transport Layers (ETLs) in OLEDs and Organic Solar Cells (OSCs)
Beyond its blocking capabilities, this compound and its derivatives are recognized as highly efficient electron-transporting materials. In OLEDs, the electron transport layer facilitates the movement of electrons from the cathode to the emissive layer. The favorable electron mobility of BCP and other phenanthroline derivatives ensures efficient charge transport, leading to lower operating voltages and increased power efficiency in the devices. For instance, OLEDs structured with a phenanthroline-based ETL have demonstrated remarkable performance improvements compared to devices using standard materials like tris(8-hydroxyquinoline)aluminum (Alq3).
The role of ETLs is crucial for achieving balanced charge injection and transport, which directly impacts the device's efficiency and lifespan. The high glass transition temperature and morphological stability of some phenanthroline derivatives also contribute to the enhanced operational stability of OLEDs.
Charge Transport Buffers in Perovskite Solar Cells
In the realm of solar energy, BCP serves as an effective electron buffer layer in perovskite solar cells (PSCs). researchgate.net Perovskite materials have shown exceptional promise for photovoltaic applications, and optimizing charge extraction at the interfaces is critical for high performance. researchgate.net BCP is often inserted between the perovskite absorber layer and the metal electrode (e.g., silver or copper) to improve charge transport and reduce recombination losses at this interface. researchgate.netmdpi.com
Research has shown that the interface between the charge transport layers and the metal back contact can be nonplanar, leading to optical losses. researchgate.net The use of BCP can sometimes lead to mixing with other layers, such as C60, which can be mitigated by introducing an additional layer like SnO2 to create a more defined and planar interface. researchgate.net This structural optimization is essential for minimizing performance degradation and enhancing the short-circuit current density of the solar cell. researchgate.net The introduction of passivation agents in the perovskite layer, in conjunction with a well-structured device including a BCP buffer layer, has been shown to significantly enhance the power conversion efficiency and stability of PSCs. mdpi.com
| Property | Value | Significance in Optoelectronics |
| HOMO Level | ~6.4 - 7.0 eV | Facilitates effective hole blocking by creating a large energy barrier for holes. |
| LUMO Level | ~2.9 eV | Enables efficient electron transport from the cathode to the emissive or active layer. |
| Electron Mobility | 6 x 10⁻⁷ cm²/V·s (at 7 x 10⁵ V/cm) | Supports high electron conductivity, which is crucial for ETL and buffer layer functions. |
| Band Gap | 4.39 eV (crystalline) | The wide bandgap makes it suitable for applications requiring transparency in the visible spectrum. |
Active Material in UV Photovoltaic Detectors
Interestingly, this compound has also been successfully utilized as the sole photoactive material in novel ultraviolet (UV) photovoltaic detectors. aip.org While traditionally used in blocking or transport layers, its intrinsic photophysical properties allow it to function as a photosensitive material for detecting UV light. aip.org
A UV photodetector fabricated with BCP as the active layer has demonstrated exceptionally high detectivity, reaching 9.02 × 10¹¹ cm Hz¹/² W⁻¹ at room temperature under 365 nm illumination. aip.org This performance is among the highest reported for a UV organic photovoltaic detector based on a single organic material. aip.org The device also exhibits a rapid response time of less than 0.3 seconds. aip.org This application opens up new possibilities for developing low-cost, high-performance UV focal plane array detectors for various scientific and industrial applications. aip.org
| Device Parameter | Value |
| Peak Detectivity (D)* | 9.02 × 10¹¹ cm Hz¹/² W⁻¹ |
| Wavelength | 365 nm |
| Bias Voltage | -1 V |
| Response Time | < 0.3 s |
Influence of Metal Contacts and Interface Behavior in Devices
Studies on hybrid organic-inorganic perovskite solar cells have revealed the formation of an optically distinct interfacial layer involving the back contact metal, the charge transport layers (including BCP), and the perovskite absorber. researchgate.net Understanding and controlling the composition and morphology of this interfacial layer is crucial for minimizing performance losses. For instance, the choice of metal can affect the integrity of the underlying organic layers. Some metals with a high affinity for components of the organic material can lead to the destruction of layers, formation of clusters, and penetration of the metal into the organic film, creating localized states that pin the Fermi level and impede efficient charge transport. bohrium.com Conversely, achieving a clean van der Waals-type interface can dramatically reduce these detrimental effects. bohrium.com
Catalysis in Organic and Organometallic Reactions
The utility of this compound extends beyond optoelectronics into the field of catalysis. As a derivative of 1,10-phenanthroline (B135089), it is a prominent bidentate chelating ligand that forms stable complexes with a variety of transition metals. These metal complexes are of significant interest due to their applications as catalysts in a range of organic and organometallic reactions.
The steric hindrance introduced by the two methyl groups at the 2 and 9 positions of the phenanthroline ring system can influence the coordination geometry and reactivity of the resulting metal complexes. This structural feature can be exploited to achieve high selectivity in catalytic transformations. For example, iron complexes incorporating phenanthroline-based ligands have been developed for catalytic hydrosilylation reactions of alkenes and dienes, demonstrating excellent selectivity.
Furthermore, palladium complexes of 2,9-dimethyl-1,10-phenanthroline have been studied for their dynamic processes in reactions involving allyl compounds. The specific structure of these complexes plays a crucial role in the catalytic cycle and the outcome of the reaction. The ability to fine-tune the electronic and steric properties of the phenanthroline ligand by introducing substituents like the dimethyl groups is a key strategy in the design of new and more efficient catalysts for a wide array of chemical transformations. Mercury(II) complexes with this ligand have also been synthesized and structurally characterized, contributing to the fundamental understanding of its coordination chemistry. nih.gov
Homogeneous Catalysis with Metal-Phenanthroline Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits significantly from the use of soluble metal complexes. researchgate.net Complexes of this compound derivatives serve as highly effective catalysts due to the ligand's ability to stabilize the metal center and influence its reactivity and selectivity.
Iron complexes bearing 2-imino-9-aryl-1,10-phenanthroline ligands, which are derived from a phenanthroline backbone, have demonstrated remarkable efficiency in the hydrosilylation of alkenes and conjugated dienes. These reactions are fundamental in organic synthesis for the production of organosilicon compounds. The tailored phenanthroline ligand plays a critical role, allowing the iron catalyst to achieve high yields and excellent anti-Markovnikov selectivity, a level of control not easily obtained with other catalysts.
Similarly, palladium complexes incorporating 2,9-dimethyl-1,10-phenanthroline (neocuproine) have been identified as superior catalysts for the aerobic oxidation of alcohols. The steric bulk of the methyl groups adjacent to the nitrogen coordinating sites is crucial for the high catalytic activity observed in these transformations.
Mechanistic Investigations of Catalytic Cycles
Understanding the reaction mechanism is key to optimizing catalytic processes and designing more efficient catalysts. For the iron-catalyzed hydrosilylation reactions utilizing phenanthroline-imine ligands, mechanistic studies suggest the involvement of an Fe(0)-Fe(II) redox cycle. It is proposed that the extremely crowded steric environment created by the bulky ligand around the iron center prevents the diene substrate from coordinating in a chelating fashion. This steric hindrance directs the hydride transfer from the silane to the less-hindered terminal carbon of the conjugated diene, which explains the observed high 1,2-anti-Markovnikov selectivity. nih.gov
In a different application, the photochemical dynamics of copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline have been investigated using ultrafast time-resolved spectroscopy. Upon exposure to visible light, a metal-to-ligand charge transfer occurs, oxidizing Cu(I) to Cu(II). This process induces a significant structural reorganization of the complex, from a tetrahedral to a more flattened, quasi-planar geometry. These studies provide fundamental insights into the photo-induced structural dynamics of metal-ligand complexes, which are crucial for applications in solar energy conversion and photocatalysis.
Development of Metal-Based Catalysts for Specific Transformations
The versatility of the 2,9-disubstituted phenanthroline scaffold has led to the development of catalysts for a variety of specific organic transformations.
Key Catalytic Applications of Substituted Phenanthroline Complexes
| Catalyst System | Transformation | Substrate | Key Feature |
|---|---|---|---|
| Iron / 2-imino-9-aryl-1,10-phenanthroline | Hydrosilylation | Terminal alkenes, Conjugated dienes | High yield and excellent 1,2-anti-Markovnikov selectivity. |
| Palladium / 2,9-dimethyl-1,10-phenanthroline | Aerobic Oxidation | Secondary Alcohols (e.g., 2-hexanol) | High reaction rates and selectivity for ketone products. |
| Silver / Chiral bifunctional phenanthroline | Enantioselective Chlorination | Pyridones and Quinolones | Control of enantioselectivity through ligand design. ossila.com |
Notably, newly developed iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands have enabled the first highly 1,2-anti-Markovnikov hydrosilylation of aryl-substituted and 1,1-dialkyl-1,3-dienes. This breakthrough expands the scope of iron catalysis, offering a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov
Sensor Technologies
The ability of this compound derivatives to form stable and often colorful or luminescent complexes with specific metal ions makes them ideal candidates for sensor applications.
Design of Metal Ion Sensors
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (Bathocuproine) is a well-established chelating agent used for the detection and quantification of copper ions. google.com Its high affinity and specificity for Cu(I) ions lead to the formation of a intensely colored orange-red complex, which can be easily measured by spectrophotometry. This property has made it a standard reagent in analytical chemistry.
Beyond copper, bathocuproine has been incorporated into sensor arrays for detecting other metal ions. Photo-Induced Charge Movement (PICM) sensors utilizing bathocuproine have been developed to determine the presence and concentration of various analytes, including MgCl₂, FeCl₂, and CuCl₂ in solution. google.com The binding of these divalent ions to the nitrogen atoms of the phenanthroline ligand alters the electronic properties of the molecule, which can be detected as a change in photovoltage. google.com
Development of Solid-State Oxygen Sensors
Ruthenium(II) complexes containing substituted phenanthroline ligands are renowned for their strong luminescence that is efficiently quenched by molecular oxygen. This property is the basis for their use in optical oxygen sensors. Specifically, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is a prominent oxygen-sensitive probe. When incorporated into a solid-state matrix, such as a tetraethyl orthosilicate (TEOS) thin film, this complex serves as the active sensing element. The luminescence intensity or lifetime of the ruthenium complex changes in a predictable manner with varying oxygen concentrations, allowing for precise and reversible oxygen measurements.
Precursors for Nanomaterial Synthesis
Metal complexes of this compound and its derivatives can serve as valuable single-source precursors for the synthesis of metal oxide nanoparticles. The ligand acts as a fuel during thermal decomposition, facilitating the formation of the desired nanostructures at lower temperatures than traditional methods.
Research has shown that the direct thermolysis of specific complexes, such as di-μ-halo-bis[halo(2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline)cadmium(II)] dimers, results in the formation of cadmium oxide (CdO) nanoparticles. Similarly, a novel aqua(2,9-dimethyl-1,10-phenanthroline)NiCl₂ complex has been used as a precursor to synthesize nickel oxide (NiO) nanoparticles via solid-state thermal decomposition at low temperatures. This method offers a straightforward route to producing nanomaterials with controlled size and morphology, which can then be characterized by techniques such as SEM, TEM, and XRD.
Thermal Decomposition Pathways for Metal Oxide Nanoparticles
The synthesis of metal oxide nanoparticles through the thermal decomposition of metal-organic precursors is a robust method for producing materials with controlled size and morphology. Metal complexes incorporating this compound (also known as Neocuproine) and its isomers, such as 2,9-dimethyl-1,10-phenanthroline, serve as effective single-source precursors for this process. This approach offers a straightforward pathway to generate pure metal oxide nanostructures by heating the complex in a controlled atmosphere.
A notable example of this application is the synthesis of nickel(II) oxide (NiO) nanoparticles from an aqua(2,9-dimethyl-1,10-phenanthroline)NiCl₂ complex. nih.gov In this solid-state thermal decomposition, the precursor complex is heated to a specific temperature, initiating the breakdown of its components. nih.gov
The decomposition process involves several key stages. Initially, coordinated water molecules are lost at relatively low temperatures, typically between 130–160 °C. nih.gov This is followed by the primary decomposition of the complex at a higher temperature range. For the aqua(2,9-dimethyl-1,10-phenanthroline)NiCl₂ complex, this occurs in a broad step between 300–500 °C, with a significant exothermic event around 405 °C. nih.gov During this stage, the organic 2,9-dimethyl-1,10-phenanthroline ligand and the chloride ions are de-structured and eliminated from the coordination sphere. nih.gov
The decomposition of the organic ligand and other volatile components results in the formation of gaseous by-products, which are expected to include oxides of carbon (COₓ), nitrogen (NOₓ), and chlorine (ClOₓ). nih.gov The remaining non-volatile nickel species simultaneously oxidize to form the final solid product, pure nickel(II) oxide. nih.gov This direct thermolysis pathway yields uniform, spherical NiO nanoparticles. nih.gov The successful formation of the NiO structure is confirmed by the disappearance of IR spectral bands associated with the precursor complex and the appearance of a strong band around 440 cm⁻¹, which is characteristic of the Ni–O stretching vibration in the octahedral NiO₆ groups of the face-centered cubic NiO structure. nih.gov
This single-source precursor method demonstrates the utility of 2,9-dimethyl-phenanthroline-type ligands in materials science, providing a simple and effective route to valuable metal oxide nanomaterials. najah.edu
Table 1. Thermal Decomposition Data for NiO Nanoparticle Synthesis
| Precursor Complex | Decomposition Temperature | Key Thermal Events | Gaseous By-products | Final Product | Nanoparticle Characteristics |
| Aqua(2,9-dimethyl-1,10-phenanthroline)NiCl₂ | 400 °C (in ambient air) | Water loss: 130-160 °C; Ligand decomposition: 300-500 °C | COₓ, NOₓ, ClOₓ | Nickel(II) Oxide (NiO) | Pure, uniform spherical particles |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for Enhanced Yields and Purity
The classical Skraup synthesis, while effective, often suffers from harsh reaction conditions and the formation of complex byproduct mixtures, necessitating laborious purification procedures. Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic routes to 2,9-dimethyl-4,7-phenanthroline and its derivatives. A promising avenue involves the exploration of transition metal-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance. Microwave-assisted and continuous flow syntheses are also being investigated to significantly reduce reaction times and improve yields.
Furthermore, a critical area of development lies in the enhancement of purification techniques. Traditional methods like column chromatography are often time-consuming and lead to significant solvent waste. A notable advancement is the development of non-chromatographic purification methods. One such strategy involves the selective complexation of the phenanthroline ligand with a metal salt, such as zinc chloride, to precipitate the desired compound from the crude reaction mixture. The pure ligand can then be readily recovered by decomplexation, offering a more environmentally friendly and scalable purification process. Future work will likely focus on optimizing these methods and exploring other selective precipitation and crystallization techniques to achieve high purity on an industrial scale.
Development of New Functionalized Derivatives with Tailored Properties
The true potential of this compound lies in the ability to tune its electronic and steric properties through the introduction of various functional groups. The methyl groups at the 2 and 9 positions already provide steric hindrance around the coordinating nitrogen atoms, influencing the geometry and stability of its metal complexes. Future research will delve deeper into the strategic functionalization of the phenanthroline core to create derivatives with properties tailored for specific applications.
For instance, introducing electron-donating or electron-withdrawing groups at different positions on the aromatic backbone can systematically modulate the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, affects the photophysical and electrochemical properties of its metal complexes, such as their absorption and emission wavelengths, quantum yields, and redox potentials. The synthesis of derivatives bearing chiral substituents is another burgeoning area, with the aim of developing enantioselective catalysts for asymmetric synthesis. Moreover, the incorporation of long alkyl chains or other solubilizing groups can enhance the processability of the resulting materials for applications in printable electronics and sensors.
Advanced Characterization Techniques for In-Situ Studies of Ligand-Metal Interactions
A comprehensive understanding of the dynamic interactions between this compound and metal centers is crucial for the rational design of functional materials. While standard spectroscopic and crystallographic techniques provide valuable static information, future research will increasingly rely on advanced, in-situ characterization methods to probe these interactions under operational conditions.
Techniques such as in-situ UV-Vis and fluorescence spectroscopy, coupled with electrochemical methods (spectroelectrochemistry), will allow for the real-time monitoring of changes in the electronic structure of metal complexes during redox processes. Time-resolved spectroscopic techniques, with femtosecond to microsecond resolution, can unravel the excited-state dynamics of these compounds, which is critical for applications in photocatalysis and light-emitting devices. Furthermore, the application of in-situ X-ray Absorption Fine Structure (EXAFS) and X-ray Emission Spectroscopy (XES) at synchrotron facilities will provide detailed information about the local coordination environment and electronic structure of the metal center with high precision.
Computational Predictions for High-Throughput Materials Discovery
The vast chemical space of possible functionalized this compound derivatives and their corresponding metal complexes makes a purely experimental approach to materials discovery time-consuming and resource-intensive. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are poised to play a pivotal role in accelerating this process.
Future research will leverage these computational tools for the high-throughput virtual screening of large libraries of candidate molecules. By calculating key properties such as electronic structure, absorption and emission spectra, and redox potentials, researchers can identify promising candidates for specific applications before their synthesis. Machine learning algorithms, trained on existing experimental and computational data, can further enhance the predictive power of these models, enabling the rapid identification of structure-property relationships. This synergy between computational prediction and experimental validation will be instrumental in the discovery of novel materials with optimized performance.
Integration into Next-Generation Optoelectronic Devices and Catalytic Systems
The unique photophysical and electrochemical properties of this compound and its metal complexes make them highly attractive for a range of advanced applications. A significant area of future research will be their integration into next-generation optoelectronic devices. For example, their use as ancillary ligands in copper(I) or iridium(III) complexes is being actively explored for the development of highly efficient and stable Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). Their electron-accepting nature also makes them promising candidates for use as electron transport materials in organic solar cells and perovskite solar cells, where they can facilitate efficient charge separation and transport.
In the realm of catalysis, the steric hindrance provided by the methyl groups in this compound can lead to unique selectivity in various chemical transformations. Future work will focus on the development of novel catalytic systems based on this ligand for challenging reactions such as C-H activation, cross-coupling reactions, and photocatalytic water splitting. The ability to tune the ligand's electronic properties through functionalization will be key to optimizing the activity and stability of these catalysts.
Interdisciplinary Applications in Physical Chemistry and Materials Science
The versatility of this compound extends beyond its traditional roles in coordination chemistry. Future research will see its increasing application in interdisciplinary fields at the intersection of physical chemistry and materials science. In supramolecular chemistry, its rigid and planar structure makes it an excellent building block for the construction of complex, self-assembled architectures such as molecular cages, knots, and Metal-Organic Frameworks (MOFs). These materials can exhibit interesting host-guest chemistry, with potential applications in sensing, storage, and separation.
Furthermore, the development of this compound-based molecular sensors is a rapidly growing area. By attaching fluorogenic or chromogenic moieties to the phenanthroline core, researchers can design sensors that exhibit a selective response to specific metal ions, anions, or small molecules. The exploration of its role in the development of smart materials, which respond to external stimuli such as light, heat, or pH, is another exciting avenue for future research.
Q & A
Q. What are the recommended synthesis methods for 2,9-dimethyl-4,7-phenanthroline derivatives?
The synthesis typically involves condensation reactions of substituted phenanthroline precursors. For example, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) can be synthesized by reacting substituted diamine ligands with metal salts under inert conditions . Purification via sublimation (99.99% purity) is critical for high-performance applications in electronics . Key steps include stoichiometric control of reactants and inert atmosphere handling to prevent oxidation.
Q. How can the structural integrity of this compound complexes be validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, orthorhombic crystal systems (space group Pcan) with lattice parameters a = 7.5907 Å, b = 24.0254 Å, and c = 28.5284 Å have been reported for Hg(II) complexes of this ligand . Additional techniques like NMR and FT-IR can confirm ligand coordination and symmetry, while elemental analysis ensures purity .
Q. What are the primary applications of this compound in materials science?
This ligand is widely used as an electron-transport layer (ETL) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its methyl and phenyl substituents enhance thermal stability and prevent exciton quenching, improving device efficiency .
Advanced Research Questions
Q. How does the methyl substitution at the 2,9-positions influence catalytic activity in palladium complexes?
Methyl groups sterically hinder binuclear Pd complex formation, which is a common deactivation pathway in catalysis. For example, Pd complexes with this compound exhibit higher stability in hydrogen peroxide-mediated oxidation reactions compared to unsubstituted phenanthroline ligands. This substitution reduces ligand aggregation and extends catalyst lifetime .
Q. What methodological strategies resolve contradictions in reported catalytic efficiencies for this compound-based systems?
Discrepancies often arise from solvent effects or counterion interactions. Controlled studies using standardized conditions (e.g., acetonitrile vs. toluene solvents) and advanced characterization (e.g., cyclic voltammetry to track redox behavior) can isolate variables. For instance, synergistic Li⁺ extraction efficiency varies with solvent polarity when paired with chelating agents like 2-naphthoyltrifluoroacetone .
Q. How can computational modeling optimize this compound derivatives for G-quadruplex DNA stabilization?
Density functional theory (DFT) calculations predict electronic properties and binding affinities. Derivatives like 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides show enhanced π-π stacking with DNA due to electron-rich substituents. Experimental validation via fluorescence quenching assays or surface plasmon resonance (SPR) is recommended .
Key Considerations for Experimental Design
- Catalyst Stability: Monitor ligand degradation via UV-Vis spectroscopy during prolonged reactions .
- Material Purity: Sublimation or recrystallization is essential for electronics-grade ligands .
- Synergistic Effects: In separation chemistry, optimize ligand/chelator ratios (e.g., 1:1 for Li⁺ extraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
